4-ethyl-1,3-oxazole-5-carbaldehyde
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Description
4-Ethyl-1,3-oxazole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms . The molecular formula is C6H7NO2 .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also undergo direct arylation and alkenylation .Physical and Chemical Properties Analysis
The molecular formula of this compound is C6H7NO2 . The average mass is 97.072 Da and the monoisotopic mass is 97.016380 Da .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-1,3-oxazole-5-carbaldehyde involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate. This intermediate is then reacted with sodium methoxide to form 4-ethyl-1,3-oxazole-5-carbaldehyde.", "Starting Materials": [ "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride", "Sodium methoxide" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with hydroxylamine hydrochloride in ethanol to form ethyl 2-hydroxyiminoacetate.", "Step 2: Ethyl 2-hydroxyiminoacetate is then reacted with sodium methoxide in methanol to form 4-ethyl-1,3-oxazole-5-carbaldehyde." ] } | |
CAS No. |
1554168-19-2 |
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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